tert-Butyl(dimethoxy)(propan-2-yl)silane
Overview
Description
Molecular Structure Analysis
The molecular formula of “tert-Butyl(dimethoxy)(propan-2-yl)silane” is C9H22O2Si . Its molar mass is 190.36 .Physical And Chemical Properties Analysis
“tert-Butyl(dimethoxy)(propan-2-yl)silane” has a density of 0.871 . Its boiling point is 75°C at 20 . The flashing point is 42.856°C . The vapor pressure is 3.906mmHg at 25°C . The refractive index is 1 .Scientific Research Applications
Synthesis of Biologically Active Natural Products
“tert-Butyl(dimethoxy)(propan-2-yl)silane” has been used in the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds have significant applications in the field of medicinal chemistry due to their potential biological activities.
Chemoselective N-tert-butoxycarbonylation Reagent
“tert-Butyl(dimethoxy)(propan-2-yl)silane” can be used as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines . This reaction is carried out chemoselectively in high yield under mild, environment-friendly conditions and is completed quickly within 1 hour .
Intermediate in Lacosamide Synthesis
The compound is an important intermediate in the synthesis of Lacosamide , an anticonvulsant medication used in the treatment of epilepsy and diabetic neuropathic pain .
properties
IUPAC Name |
tert-butyl-dimethoxy-propan-2-ylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(2)12(10-6,11-7)9(3,4)5/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRKIFAYTJZAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)(C)C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619575 | |
Record name | tert-Butyl(dimethoxy)(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109144-59-4 | |
Record name | tert-Butyl(dimethoxy)(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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